CH5138303 is derived from a series of designed compounds aimed at targeting Hsp90, a highly conserved molecular chaperone essential for the proper folding and function of many proteins. Its classification falls under the category of Hsp90 inhibitors, which are being investigated for their therapeutic potential in oncology . The compound's development was part of ongoing research into novel anti-cancer agents that exploit the vulnerabilities of cancer cells reliant on Hsp90 for survival .
The synthesis of CH5138303 involves several key steps that optimize its efficacy and stability. The compound can be synthesized through a multi-step process involving the following general methods:
Specific reaction conditions, such as temperature, solvent choice, and reaction time, are optimized to maximize yield and purity .
The molecular structure of CH5138303 is characterized by a tricyclic core that includes a triazine moiety, which is crucial for its interaction with Hsp90. The compound features:
Crystallographic studies have provided insights into its three-dimensional conformation, revealing how it fits into the binding pocket of Hsp90, thus inhibiting its function .
CH5138303 primarily engages in non-covalent interactions with Hsp90 through competitive inhibition. The chemical reactions involving CH5138303 can be summarized as follows:
The effectiveness of CH5138303 as an inhibitor can be quantitatively assessed through assays measuring its IC50 values against various cancer cell lines .
The mechanism of action for CH5138303 revolves around its ability to disrupt the normal function of Hsp90. This can be detailed as follows:
Studies have shown that CH5138303 exhibits significant anti-proliferative effects against various cancer cell lines, including colorectal cancer models .
CH5138303 possesses several notable physical and chemical properties:
The exact melting point and boiling point are subject to specific experimental conditions but generally fall within typical ranges for small organic molecules .
Heat shock protein 90 (Hsp90) is an evolutionarily conserved ATP-dependent molecular chaperone critical for maintaining proteostasis in cancer cells. It facilitates the folding, stability, and functional maturation of diverse "client proteins"—many of which are oncoproteins driving tumorigenesis. Approximately 400 Hsp90 client proteins include receptor tyrosine kinases (HER2, EGFR), transcription factors (HIF-1α, p53), and cell cycle regulators (CDK4, CDK6) that collectively sustain all cancer hallmarks, from uncontrolled proliferation to metastasis [1] [3].
Hsp90 exists as a homodimer with three functional domains:
Table 1: Key Hsp90 Isoforms and Their Cellular Roles
Isoform | Subcellular Localization | Cancer-Relevant Functions | |
---|---|---|---|
HSP90α | Cytoplasm, nucleus | Stabilizes mutant oncoproteins; secreted form promotes invasion | |
HSP90β | Cytoplasm | Maintains baseline proteostasis; overexpressed in solid tumors | |
GRP94 | Endoplasmic reticulum | Quality control for secreted/membrane proteins | |
TRAP-1 | Mitochondria | Regulates mitochondrial metabolism and apoptosis resistance | [1] [3] |
In malignancies, Hsp90 expression increases 2- to 10-fold compared to normal tissues due to cellular stress and oncogenic demands. This overexpression correlates with poor prognosis, metastasis, and drug resistance, positioning Hsp90 as a high-value therapeutic target [3] [6]. Pharmacologic inhibition disrupts the ATPase cycle, triggering ubiquitin-proteasome degradation of oncogenic clients—simultaneously crippling multiple cancer-driving pathways [1] [9].
Early Hsp90 inhibitors like geldanamycin (a natural ansamycin antibiotic) and its derivatives (17-AAG, 17-DMAG) demonstrated proof-of-concept but faced critical limitations:
Triazine-based inhibitors emerged to overcome these constraints through rational drug design. The triazine core provides:
CH5138303 exemplifies this class, incorporating a chlorophenyl ring and sulfanyl linker to enhance target engagement while maintaining drug-like properties. Its compact structure (MW 415.9) contrasts with bulky natural products, improving tumor penetration [2] [4].
Table 2: Comparative Profile of Hsp90 Inhibitor Classes
Inhibitor Class | Representatives | Kd/IC50 for Hsp90α | Key Advantages | Limitations | |
---|---|---|---|---|---|
Benzoquinone ansamycins | Geldanamycin, 17-AAG | 1.2 μM (Geldanamycin) | Validated mechanism | Hepatotoxicity, poor solubility | |
Resorcinol derivatives | Luminespib, Ganetespib | 13–21 nM | High potency | Liver enzyme elevations | |
Triazine-based | CH5138303 | 0.48–0.52 nM | Oral bioavailability, low toxicity risk | Under clinical investigation | [4] [6] [10] |
CH5138303 (chemical name: 4-[(6-chloro-2,4-dioxo-1H-benzo[d][1,3]oxazin-8-yl)methyl]-N-(carbamoylmethyl)piperazine-1-carboxamide) is a synthetic, orally bioavailable triazine derivative developed to address deficiencies of prior Hsp90 inhibitors. Key milestones in its development include:
Table 3: Preclinical Efficacy Profile of CH5138303
Model System | Exposure | Key Findings | Reference |
---|---|---|---|
HCT116 cells | 0.098 μM (IC50) | Degrades HIF-1α and cyclin D1; arrests G1/S phase | [4] |
NCI-N87 cells | 0.066 μM (IC50) | Suppresses EGFR and Akt pathways; induces apoptosis | [2] |
NCI-N87 xenografts (mice) | 50 mg/kg oral, qd × 11 days | Tumor growth inhibition (TGI) 136%; ED50 3.9 mg/kg | [4] |
The compound’s oral bioavailability (44% in mice) enables flexible dosing and sustains target engagement in tumors. Unlike first-generation inhibitors, CH5138303 shows negligible binding to GRP94 or TRAP1 isoforms, potentially reducing off-tissue effects [4] [6]. Its mechanism extends beyond cytosol to disrupt mitochondrial Hsp90 (TRAP-1), destabilizing respiratory complex proteins like SDHB and triggering metabolic crisis in cancer cells [1] [6]. These attributes position CH5138303 as a promising candidate for cancers dependent on Hsp90’s oncogenic buffer.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9